![molecular formula C16H22N4O2S B7558433 4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide](/img/structure/B7558433.png)
4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide, also known as BPEB, is a chemical compound that has garnered significant attention from the scientific community due to its potential applications in research. BPEB is a sulfonamide derivative that has been synthesized and studied for its biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase IX and the aggregation of amyloid-beta peptides. Carbonic anhydrase IX is an enzyme that is overexpressed in many cancer cells and is involved in pH regulation. Inhibition of this enzyme by 4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide leads to a decrease in pH and a subsequent decrease in the growth of cancer cells. The aggregation of amyloid-beta peptides is a hallmark of Alzheimer's disease, and inhibition of this process by 4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide may lead to the development of new therapies for this disease.
Biochemical and Physiological Effects
4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-Alzheimer's properties, 4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide has also been shown to have anti-inflammatory effects. This is due to its ability to inhibit the production of pro-inflammatory cytokines. 4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide has also been shown to have antioxidant properties, which may be beneficial in the treatment of a number of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide for lab experiments is its specificity. 4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide has been shown to be highly selective for carbonic anhydrase IX and amyloid-beta peptides, which makes it a valuable tool for studying these targets. However, one limitation of 4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide is its solubility. 4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide is only sparingly soluble in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
For the study of 4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide include the development of new cancer and Alzheimer's therapies, as well as the exploration of its potential in the treatment of other diseases.
Synthesemethoden
The synthesis of 4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide involves the reaction of 4-butylbenzenesulfonyl chloride with 2-(pyrimidin-2-ylamino)ethylamine in the presence of a base. The reaction yields 4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide as a white crystalline solid with a melting point of 110-112°C. The purity of the synthesized compound can be confirmed by thin-layer chromatography and NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide has been studied extensively for its potential applications in scientific research. One of the most promising applications of 4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide is in the development of new cancer therapies. 4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro by targeting the enzyme carbonic anhydrase IX. In addition, 4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
Eigenschaften
IUPAC Name |
4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-3-13(2)14-5-7-15(8-6-14)23(21,22)20-12-11-19-16-17-9-4-10-18-16/h4-10,13,20H,3,11-12H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFIHSPYYUGSAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)NCCNC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

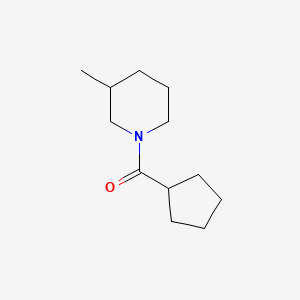
![2-[Methyl-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]amino]acetic acid](/img/structure/B7558372.png)
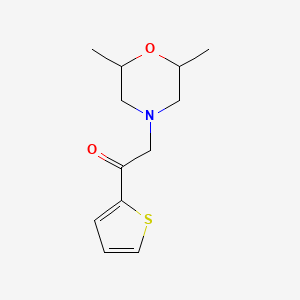
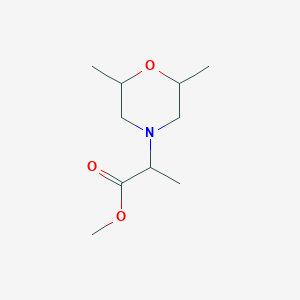
![N-[1-(3-bromophenyl)ethyl]methanesulfonamide](/img/structure/B7558403.png)
![(E)-N-[1-(3-bromophenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B7558406.png)
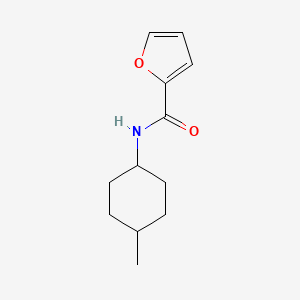
![N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558413.png)
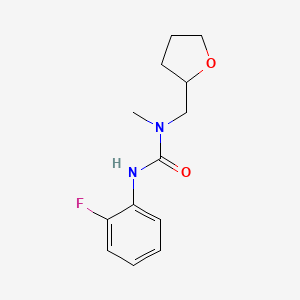
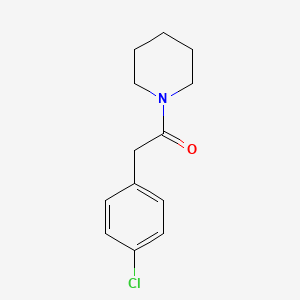
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoate](/img/structure/B7558428.png)
![N-(2-oxoazepan-3-yl)-2-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]acetamide](/img/structure/B7558435.png)
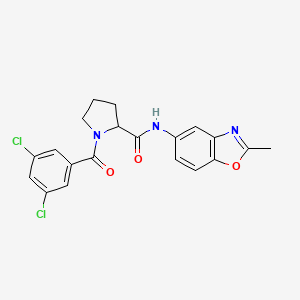
![1-(2,5-dichlorobenzoyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B7558445.png)